molecular formula C8H7N3 B3332216 (E)-4-(hydrazonomethyl)benzonitrile CAS No. 87829-00-3

(E)-4-(hydrazonomethyl)benzonitrile

Cat. No. B3332216
CAS RN: 87829-00-3
M. Wt: 145.16 g/mol
InChI Key: KJTVYMFBLBFDNN-IZZDOVSWSA-N
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Description

(E)-4-(Hydrazonomethyl)benzonitrile, also known as 4-hydrazinobenzoic acid nitrile (HBN), is an organic compound belonging to the family of nitriles. It is a colorless, crystalline solid that is insoluble in water and is used in a wide variety of scientific research applications. HBN is synthesized through a process called nitrile synthesis, which involves the reaction of a hydrazine compound with a carboxylic acid. HBN has a number of interesting biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

HBN has been used in a wide variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has also been used as a reagent for the synthesis of other compounds, such as amines, alcohols, and carboxylic acids. HBN has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of polymers and other materials.

Mechanism of Action

HBN reacts with a variety of substrates, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction mechanism involves the formation of an intermediate compound called an acyl hydrazide, which is then hydrolyzed to form HBN. The reaction is typically catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide, to increase the rate of reaction.
Biochemical and Physiological Effects
HBN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. HBN has also been shown to inhibit the growth of certain cancer cells, suggesting potential applications in cancer therapy. Additionally, HBN has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, suggesting potential applications in drug metabolism.

Advantages and Limitations for Lab Experiments

HBN has a number of advantages and limitations for laboratory experiments. One advantage is that HBN is relatively stable, making it suitable for use in a wide variety of reactions. Additionally, HBN is relatively inexpensive and easy to obtain. However, HBN is insoluble in water, making it difficult to use in aqueous solutions. Additionally, HBN is highly toxic, making it unsuitable for use in experiments involving human subjects.

Future Directions

HBN has a number of potential future directions. One potential direction is the development of new synthesis methods for HBN, such as the use of catalysts or alternative reaction conditions. Additionally, HBN could be used in the development of new drugs and materials, such as anti-cancer drugs and polymers. Additionally, HBN could be used in the development of new enzymes or enzyme inhibitors, which could be used to treat a variety of diseases. Finally, HBN could be used in the development of new diagnostic tests, such as tests for the detection of cancer or other diseases.

properties

IUPAC Name

4-[(E)-hydrazinylidenemethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4,6H,10H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTVYMFBLBFDNN-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(hydrazonomethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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